molecular formula C24H16N2 B1336297 2-[2-[4-[2-(3-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile CAS No. 79026-03-2

2-[2-[4-[2-(3-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile

Cat. No.: B1336297
CAS No.: 79026-03-2
M. Wt: 332.4 g/mol
InChI Key: JRVKAPLKKVWGKU-UHFFFAOYSA-N
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Description

Nomenclature and Alternative Names

This compound is systematically named 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile under IUPAC guidelines. Its structure features two benzonitrile groups connected via conjugated ethenyl bridges to a central phenylene ring. Common synonyms include:

  • Fluorescent Brightener ER-III
  • 4'-(2-Cyanostyryl)-3-stilbenecarbonitrile
  • 1-(2-Cyanostyryl)-4-(4-cyanostyryl)benzene (for isomeric forms)

The compound is marketed under industrial designations such as C.I.199-2 and OBA FOR PES , reflecting its use in textile manufacturing.

Chemical Classification and Family

This molecule belongs to the cyanostilbene family , characterized by a central ethenyl (-CH=CH-) bridge flanked by aromatic rings substituted with cyano (-C≡N) groups. Key classifications include:

Category Description
Structural Class Donor-π-Acceptor (D-π-A) system
Functional Group Di-substituted benzonitrile derivatives
Material Class Organic fluorophore with aggregation-induced emission (AIE) properties

Its extended π-conjugation enables applications in optoelectronics and photoresponsive materials.

Chemical Registry Numbers and Identifiers

Identifier Value Source
CAS Registry 79026-03-2 PubChem, industrial databases
EC Number 279-038-7 EU regulatory listings
Nikkaji Number J319.211C Japanese chemical inventory
Molecular Formula C₂₄H₁₆N₂ Crystallographic data
Molecular Weight 332.4 g/mol Mass spectrometry

Isomeric variants include CAS 13001-38-2 (ER-II), differing in substituent positions.

Historical Development and Discovery

First synthesized in the late 20th century, this compound emerged from efforts to optimize fluorescent brighteners for synthetic textiles. Key milestones:

  • 1980s : Development of cyanostilbene-based brighteners for polyester fibers.
  • 2000s : Structural optimization for enhanced quantum yield in solid-state emissions.
  • 2020s : Applications expanded to organic electronics due to tunable HOMO-LUMO gaps.

Patent analyses reveal its commercial production by specialty chemical manufacturers since the 1990s.

Position Within Cyanostilbene Family

Compared to simpler cyanostilbenes, this derivative exhibits:

Feature Comparison Impact
Substitution Pattern Dual cyano groups at meta/para positions Enhanced dipole moment (6.68 LogP)
Conjugation Length Extended through biphenylene core Red-shifted absorption (λₐᵦₛ = 369 nm)
Steric Effects Reduced molecular symmetry Improved solubility in polar aprotic solvents

The compound's twisted intramolecular charge transfer (TICT) configuration enables stimuli-responsive fluorescence.

Significance in Materials Science

Applications span multiple domains:

Optoelectronics

  • OLEDs : Serves as blue-light emitter with CIE coordinates (0.16, 0.09).
  • Photovoltaics : Enhances exciton diffusion in organic solar cells.

Industrial Chemistry

  • Textile Brightening : Masks yellowing in polyesters (0.05–0.5% w/w efficacy).
  • Polymer Additives : Improves UV resistance in engineering plastics.

Research Tools

  • Biosensors : Detects HCl/NH₃ vapors via fluorescence quenching (150 ppb limit).
  • Supramolecular Assembly : Forms helical nanostructures in THF/water mixtures.

Recent studies highlight its potential in shape-memory polymers with 240°C activation thresholds.

Table 1: Key Physicochemical Properties

Property Value Method Source
Melting Point 214–216°C DSC
Boiling Point 559.5°C (pred.) QSPR
Density 1.187 g/cm³ Pycnometry
LogP 6.68 HPLC
λₑₘ (solid) 435 nm Spectrofluorimetry

Properties

IUPAC Name

2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c25-17-22-5-3-4-21(16-22)13-12-19-8-10-20(11-9-19)14-15-23-6-1-2-7-24(23)18-26/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVKAPLKKVWGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC(=CC=C3)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79026-03-2
Record name 2-[2-[4-[2-(3-Cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79026-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- (CAS Number: 79026-03-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H16N2, with a molecular weight of approximately 332.41 g/mol. It features a complex structure characterized by multiple phenyl rings and a cyano group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC24H16N2
Molecular Weight332.41 g/mol
LogP5.26
CAS Number79026-03-2
SynonymsFluorescent Brightener ER-III

Antimicrobial and Antiparasitic Effects

Recent studies have indicated that compounds similar to benzonitrile derivatives exhibit significant antimicrobial and antiparasitic activities. For instance, research has shown that certain derivatives can effectively inhibit the growth of protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The structure-activity relationship analysis suggests that specific substitutions on the phenyl rings enhance the potency against these pathogens.

Key Findings:

  • Antiprotozoal Activity : Compounds with electron-withdrawing groups on the phenyl rings demonstrated improved activity against E. histolytica and G. intestinalis, with IC50 values lower than 0.050 µM for some derivatives .
  • Mechanism of Action : The proposed mechanism involves interference with the parasite's metabolic pathways, potentially through inhibition of critical enzymes or disruption of cellular integrity.

Cytotoxicity and Cancer Research

Benzonitrile derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, suggesting a potential role as anticancer agents.

Case Study Example :
A study evaluated the cytotoxic effects of benzonitrile derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific structure of the compound tested .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity. Modifications to the phenyl rings, such as halogen substitutions or the introduction of cyano groups, have been shown to influence both potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Electron-withdrawing groups (e.g., -CF3)Increased antiprotozoal activity
Halogen substitutionsVaried effects on cytotoxicity
Cyano group presenceEnhanced binding affinity to target proteins

Scientific Research Applications

Medicinal Chemistry

Benzonitrile derivatives have been extensively investigated for their biological activities, particularly as potential anticancer agents. The molecular structure of benzonitrile allows for modifications that enhance its interaction with biological targets.

Case Study: Anticancer Activity

A recent study synthesized several derivatives of benzonitrile through microwave-assisted Knoevenagel condensation. These derivatives demonstrated significant antineoplastic properties, particularly against breast cancer cell lines. The study utilized in silico methods to predict pharmacodynamics and toxicity profiles, revealing that certain derivatives exhibited higher potency compared to existing treatments .

CompoundActivityTarget
Derivative 1HighHER2
Derivative 2ModerateEGFR
Derivative 3LowOther cancers

Materials Science

Benzonitrile compounds are also utilized in materials science as fluorescent brighteners. These compounds absorb ultraviolet light and re-emit it as visible light, making them valuable in various applications such as detergents, plastics, and paper products.

Fluorescent Brighteners

The compound is marketed under various names like Fluorescent Brightener ER-III, which disrupts fungal cell membranes and is used as an antifungal agent . Its effectiveness in enhancing brightness in materials has made it a staple in industries requiring vibrant colors.

Optical Applications

The optical properties of benzonitrile derivatives make them suitable for use in photonic devices and sensors. Their ability to emit light upon excitation can be harnessed for developing advanced imaging systems and light-emitting devices.

Research Insights

Recent studies have focused on the synthesis of new derivatives with enhanced optical properties. These advancements aim to improve the efficiency of organic light-emitting diodes (OLEDs) and other photonic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescent Brighteners

Fluorescent Brightener ER-II (CAS 16090-02-1)
  • Structure: Para-cyanophenyl substitution (4-cyanophenyl) instead of meta.
  • Properties : Exhibits blue-shifted fluorescence compared to ER-III due to altered conjugation pathways.
  • Application : Used in polyester and nylon brightening .
  • Key Difference : Substitution position (para vs. meta) modulates absorption/emission wavelengths.
Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]- (CAS 37780-79-3)
  • Structure: Replaces cyanophenyl with a benzofuranyl group.
  • Properties : Enhanced rigidity due to the furan ring, leading to higher quantum yield but reduced solubility.
  • Application : Specialty brightener for synthetic fibers .

Table 1: Fluorescent Brighteners Comparison

Compound Substituents Molecular Weight CAS Number Fluorescence λ_max (nm)
ER-III (Target) 3-Cyanophenyl 344.37 79026-03-2 435–450
ER-II 4-Cyanophenyl 344.37 16090-02-1 420–430
Benzofuranyl derivative Benzofuranyl 247.28 37780-79-3 460–475

Cytotoxic Stilbene-Triazole Hybrids

Compounds such as 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) (IC₅₀: 14.5–27.1 µg/mL against breast cancer cells) demonstrate how structural modifications introduce biological activity .

  • Key Differences: Triazole moiety: Enhances hydrogen bonding with biological targets (e.g., aromatase enzymes). Chlorophenyl substitution: Improves lipophilicity and cellular uptake compared to cyano groups.
  • Application : Anticancer agents targeting hormone-dependent cancers .

Table 2: Cytotoxic Stilbene Derivatives

Compound Substituents IC₅₀ (µg/mL) Target Cell Lines
1c 3-Chlorophenyl, triazole 27.1 (MCF-7), 14.5 (MDA-MB-231) Breast cancer
1h 4-Methoxyphenyl, triazole 14.3 (T47D) Breast cancer
Target 3-Cyanophenyl N/A N/A (Industrial use)

Electronically Modified Stilbenes

4-(Dimethylamino)-4′-cyanostilbene (CAS 2844-17-9)
  • Structure: Para-dimethylamino and para-cyano groups.
  • Properties: Strong electron-donating (NMe₂) and withdrawing (CN) groups create a push-pull system, enabling nonlinear optical (NLO) properties.
  • Application : Organic semiconductors and electro-optic materials .
Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-3-nitro (CAS 7570-35-6)
  • Structure : Additional nitro group at the meta position.
  • Properties : Enhanced redox activity due to nitro’s electron-withdrawing effect; used in photodynamic therapy research .

Table 3: Electronic Properties of Substituted Stilbenes

Compound Substituents Application Key Property
Target (ER-III) 3-Cyanophenyl Fluorescent brightener High fluorescence efficiency
4-(NMe₂)-4′-CN Stilbene NMe₂ (para), CN (para) Organic electronics NLO activity
3-Nitro derivative CN (para), NO₂ (meta) Photodynamic therapy Redox reactivity

Preparation Methods

Wittig or Horner–Wadsworth–Emmons (HWE) Olefination

The primary synthetic route to Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- involves stepwise formation of the ethenyl (vinyl) linkages through olefination reactions such as Wittig or Horner–Wadsworth–Emmons reactions. These methods enable the coupling of aldehyde or ketone precursors with phosphonium ylides or phosphonate esters to form the trans-ethenyl bonds with high stereoselectivity.

  • Starting materials typically include 3-cyanobenzaldehyde and 4-formylbenzonitrile derivatives.
  • The reaction conditions involve strong bases (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The stepwise olefination allows the construction of the extended conjugated system by sequential coupling of the cyanophenyl-substituted aldehydes with vinyl precursors.

Suzuki–Miyaura Cross-Coupling Followed by Olefination

An alternative approach involves the use of Suzuki–Miyaura cross-coupling to assemble the biphenyl core, followed by olefination to introduce the vinyl linkages.

  • Aryl boronic acids or esters bearing cyanide substituents are coupled with aryl halides (e.g., bromides or iodides) under palladium catalysis.
  • Catalysts such as palladium acetate or tetrakis(triphenylphosphine)palladium(0) are employed with bases like potassium carbonate in polar solvents.
  • After biphenyl formation, aldehyde functionalities are introduced or preserved for subsequent olefination steps to install the ethenyl groups.

Knoevenagel Condensation

Knoevenagel condensation is another viable method for forming the vinyl linkages between aromatic rings bearing active methylene groups and aldehydes.

  • The reaction typically uses malononitrile or related nitrile-containing methylene compounds with aromatic aldehydes.
  • Catalysts include weak bases such as piperidine or ammonium acetate.
  • This method can yield the trans-ethenyl configuration under controlled conditions.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic routes, protective groups or intermediates are manipulated via catalytic hydrogenation or halogenation to enable selective functionalization.

  • For example, benzyl protecting groups can be removed by catalytic hydrogenation using palladium on charcoal.
  • Bromination of phenolic intermediates with N-bromosuccinimide (NBS) under radical conditions facilitates further substitution or coupling reactions.

Process Optimization and Industrial Considerations

  • Industrial synthesis may employ continuous flow reactors to improve yield and purity.
  • Use of polar aprotic solvents (e.g., DMF, acetonitrile) and optimized catalytic systems (e.g., palladium complexes with phosphine ligands such as triarylphosphine or xantphos) enhances reaction efficiency.
  • Bases such as alkali metal hydroxides, carbonates, or alkoxides are selected based on substrate compatibility.
  • Potassium iodide can be used as a catalyst or additive to improve reaction rates in some steps.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Key Reagents/Conditions Purpose/Outcome
1 Bromination N-Bromosuccinimide (NBS), CCl4, radical initiator Introduce bromine for further substitution
2 Suzuki–Miyaura Coupling Pd catalyst (Pd(OAc)2, Pd(PPh3)4), base (K2CO3), aryl boronic acid/halide Form biphenyl core
3 Olefination (Wittig/HWE) Phosphonium ylide or phosphonate ester, strong base (NaH, KOtBu), DMF/THF Install trans-ethenyl linkages
4 Catalytic Hydrogenation Pd/C, H2 gas Remove protecting groups, reduce intermediates
5 Knoevenagel Condensation Aromatic aldehyde, malononitrile, base catalyst (piperidine) Form vinyl linkages with nitrile functionality
6 Purification Chromatography, recrystallization Obtain pure Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-

Research Findings and Notes

  • The stereochemistry of the ethenyl linkages is predominantly trans (E), which is favored due to thermodynamic stability and confirmed by spectroscopic analysis (NMR, UV-Vis).
  • The extended conjugation through the vinyl linkages and cyanophenyl groups imparts fluorescent properties, making the compound useful as a fluorescent brightener.
  • Synthetic routes emphasize mild conditions to preserve the nitrile groups and avoid side reactions such as polymerization or over-reduction.
  • Ligand choice in palladium-catalyzed steps significantly affects yield and selectivity; bidentate phosphine ligands like xantphos improve catalytic efficiency.
  • Industrial patents describe processes using polar aprotic solvents and catalytic systems optimized for scale-up, highlighting the importance of solvent and catalyst selection.

Q & A

Q. How can the molecular conformation of benzonitrile derivatives influence their bulk properties, such as viscosity?

Methodological Answer: Molecular dynamics (MD) simulations and experimental viscosity measurements are critical for correlating conformational changes with bulk properties. For example, fluctuations in viscosity observed between 298–313 K for benzonitrile derivatives are attributed to temperature-dependent stacking of benzene rings. MD simulations reveal that specific conformations at these temperatures enhance intermolecular π-π interactions, leading to transient clusters that increase viscosity . Researchers should:

  • Perform temperature-dependent viscosity experiments using capillary viscometers.
  • Use MD simulations (e.g., GROMACS or LAMMPS) with force fields optimized for aromatic interactions (e.g., OPLS-AA).
  • Analyze radial distribution functions (RDFs) to identify stacking distances (typically 3.5–4.0 Å for benzene rings).

Q. What synthetic strategies are recommended for preparing E/Z isomers of ethenyl-linked benzonitrile derivatives?

Methodological Answer: Controlled Wittig or Heck coupling reactions are preferred for stereoselective synthesis. For example, 4-[2-(4-nitrophenyl)ethenyl]benzonitrile can be synthesized via a palladium-catalyzed cross-coupling reaction, yielding an 83:17 ratio of E:Z isomers . Key steps include:

  • Use of nitro-substituted aryl halides to enhance coupling reactivity.
  • Monitoring isomer ratios via 1H^1H-NMR (e.g., alkene proton splitting patterns in acetone-d6d_6).
  • Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate).

Advanced Research Questions

Q. How do adsorption properties of benzonitrile derivatives on metal surfaces inform their use in catalysis or sensing?

Methodological Answer: Adsorption studies on Ag, Ni, Pd, or Fe-doped carbon nanostructures can be conducted using density functional theory (DFT) and surface-enhanced Raman spectroscopy (SERS). Benzonitrile’s three binding sites (cyano group, benzene ring, ethenyl linker) enable diverse adsorption modes:

  • DFT Setup: Optimize geometries using B3LYP/6-311+G(d,p) for molecules and LANL2DZ for metals. Calculate binding energies (ΔE > −1.5 eV suggests chemisorption) .
  • Experimental Validation: Perform SERS under inert conditions to detect shifts in C≡N stretching (∼2230 cm1 ^{-1}) and aromatic C–H bending (∼1000 cm1 ^{-1}) .

Q. What mechanisms underlie catalyst deactivation during benzonitrile hydrogenation to benzylamine?

Methodological Answer: Deactivation in Pd-based catalysts arises from intermediate/product adsorption. A combined approach is recommended:

  • Pre-Treatment Studies: Expose catalysts to HCOOH–NEt3_3 (a suspected poison) and compare activity loss via GC-MS .
  • Surface Analysis: Use XPS or TEM to detect Pd leaching (ICP-OES shows <10% loss) or carbonaceous deposits .
  • Regeneration: Oxidative treatment (e.g., O2_2 at 300°C) to remove adsorbed species.

Q. How can dissociative ionization and IR spectroscopy elucidate fragmentation pathways of benzonitrile derivatives?

Methodological Answer: Cryogenic infrared pre-dissociation (IRPD) spectroscopy coupled with electron impact ionization identifies dominant fragments (e.g., HCN loss). For benzonitrile:

  • IRPD Setup: Use a free-electron laser (FELIX) to record IR spectra of cationic fragments (e.g., m/z 77 corresponds to C6_6H5+_5^+) .
  • Computational Support: Construct potential energy surfaces (PESs) at SCC-DFTB level to map fragmentation channels (e.g., HCN elimination vs. ring cleavage) .

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